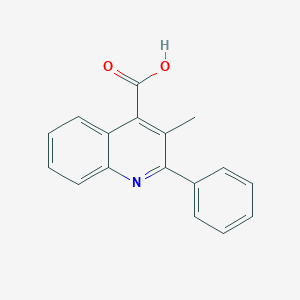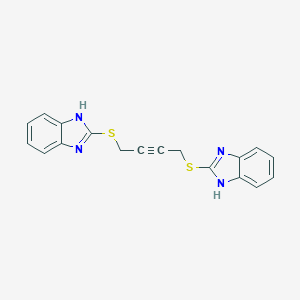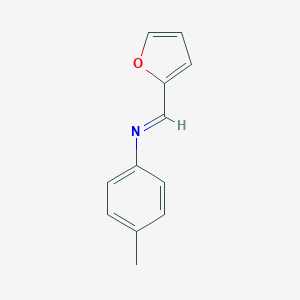
N-furfurylidene-p-toluidine
Übersicht
Beschreibung
N-furfurylidene-p-toluidine (FFT) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. FFT is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. It has been found to have various applications in the field of chemistry, biology, and materials science.
Wissenschaftliche Forschungsanwendungen
N-furfurylidene-p-toluidine has been extensively studied for its potential applications in various fields of science. In chemistry, it has been used as a catalyst for various organic reactions such as the synthesis of dihydropyrimidinones and benzimidazoles. In materials science, N-furfurylidene-p-toluidine has been used as a precursor for the synthesis of metal complexes and in the preparation of conducting polymers. In biology, N-furfurylidene-p-toluidine has been found to have anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-furfurylidene-p-toluidine is not fully understood. However, it has been proposed that N-furfurylidene-p-toluidine acts by inhibiting the activity of enzymes such as DNA topoisomerase and histone deacetylase. These enzymes play a crucial role in cell division and proliferation, and their inhibition can lead to cell death.
Biochemische Und Physiologische Effekte
N-furfurylidene-p-toluidine has been found to have various biochemical and physiological effects. In vitro studies have shown that N-furfurylidene-p-toluidine has anticancer and antimicrobial properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
N-furfurylidene-p-toluidine has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined by various analytical techniques such as NMR and IR spectroscopy. It is also stable under normal laboratory conditions. However, N-furfurylidene-p-toluidine has some limitations. It is not water-soluble, which limits its use in aqueous environments. It is also sensitive to light and air, which can affect its stability and purity.
Zukünftige Richtungen
N-furfurylidene-p-toluidine has several potential future directions for research. In chemistry, it can be used as a catalyst for the synthesis of various organic compounds. In materials science, it can be used as a precursor for the synthesis of metal complexes and in the preparation of conducting polymers. In biology, further studies can be conducted to understand its mechanism of action and to explore its potential as an anticancer and antimicrobial agent. Additionally, N-furfurylidene-p-toluidine can be modified to improve its solubility and stability, which can expand its potential applications in various fields of science.
Conclusion
In conclusion, N-furfurylidene-p-toluidine is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has various applications in the field of chemistry, biology, and materials science. Its mechanism of action is not fully understood, but it has been found to have anticancer and antimicrobial properties. N-furfurylidene-p-toluidine has several advantages for lab experiments, but it also has some limitations. Future research can be conducted to explore its potential applications in various fields of science.
Synthesemethoden
N-furfurylidene-p-toluidine can be synthesized by the condensation reaction between furfurylamine and p-tolualdehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in an organic solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure N-furfurylidene-p-toluidine.
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-N-(4-methylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEJSIQDHCQUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358485 | |
| Record name | N-furfurylidene-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-furfurylidene-p-toluidine | |
CAS RN |
13060-72-5 | |
| Record name | N-furfurylidene-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(FURFURYLIDENE)-P-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



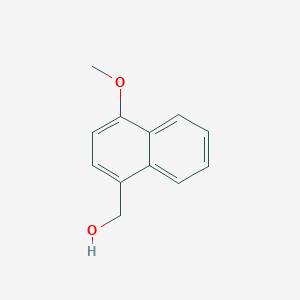
![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
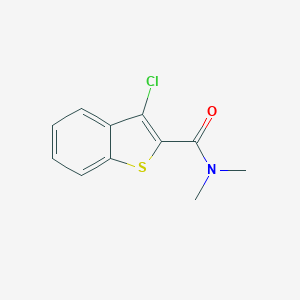
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
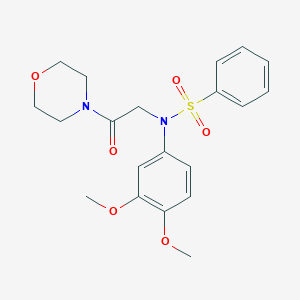
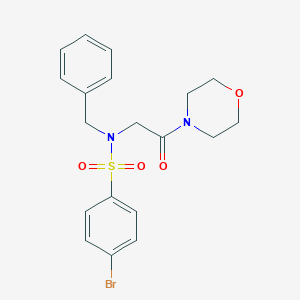
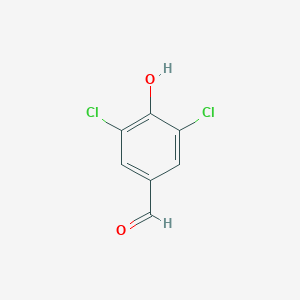
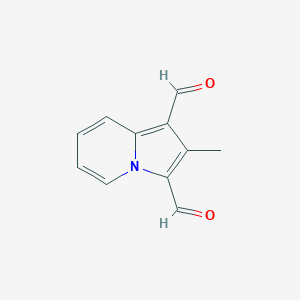
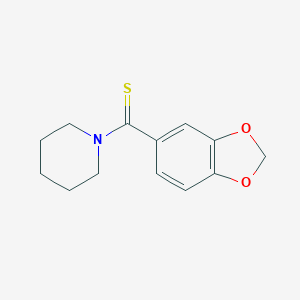
![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)
